molecular formula C15H20BNO3 B13677055 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydrooxazole

3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydrooxazole

Cat. No.: B13677055
M. Wt: 273.14 g/mol
InChI Key: TZCFAZHUFUDAKX-UHFFFAOYSA-N
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Description

3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydrooxazole is an organic compound that features both a boronic ester and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydrooxazole typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronic ester . The oxazole ring can be introduced through a cyclization reaction involving an appropriate precursor .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydrooxazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester and oxazole ring. The boronic ester can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and drug delivery systems . The oxazole ring can interact with biological targets, potentially leading to therapeutic effects .

Properties

Molecular Formula

C15H20BNO3

Molecular Weight

273.14 g/mol

IUPAC Name

3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,3-oxazole

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-8-13(12)17-9-10-18-11-17/h5-10H,11H2,1-4H3

InChI Key

TZCFAZHUFUDAKX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3COC=C3

Origin of Product

United States

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